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molecular formula C13H17NO2 B8337850 N,N-Diethyl-2-formyl-4-methyl-benzamide

N,N-Diethyl-2-formyl-4-methyl-benzamide

Cat. No. B8337850
M. Wt: 219.28 g/mol
InChI Key: OZQOVFSGBBHLTO-UHFFFAOYSA-N
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Patent
US06906067B2

Procedure details

Tetramethylethyleneamine (6.20 g, 5336 mmol, 8.05 mL) was dissolved in anhydrous THF (100 mL) under argon and cooled to minus 78° C. s-Butyl lithium (1.30M, 53.36 mmol, 41.04 mL) was added to the solution slowly via syringe. The solution was stirred for 10 min at minus 78° C., then N,N-diethyl-4-methyl-benzamide (9.28 g, 48.51 mmol), dissolved in 50 mL of anhydrous THF was added to the reaction mixture over 15 min. The reaction was stirred for 1 h at minus 78° C. , the DMF (7.09 g, 97.02 mol, 7.51 mL) was added to the solution rapidly. The reaction mixture was allowed to slowly warm to room temp and stir for 12 h. The reaction mixture was poured into 1N HCl and the aqueous layer was extracted three times with ethyl acetate. The combined organic layers were washed with saturated sodium bicarbonate, water, brine and dried over anhydrous magnesium sulfate. The solution was filtered and the solvent removed under reduced pressure. The product was isolated by flash chromatography. (3:1 hexane/ethyl acetate) Yield 7.98 g. 1H NMR (CDCl3, 300 MHz): δ 1.08 (t, 3H), 1.32 (t, 3H), 2.46 (s, 3H), 3.13 (q, 2H), 3.42 (a, 2H), 7.28 (d, J=8, 1H), 7.45 (d, J=7, 1H), 7.77 (s, 1H), 10.01 (s, 1H).
[Compound]
Name
Tetramethylethyleneamine
Quantity
8.05 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
41.04 mL
Type
reactant
Reaction Step Two
Quantity
9.28 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
7.51 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Li])(CC)C.[CH2:6]([N:8]([CH2:18][CH3:19])[C:9](=[O:17])[C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1)[CH3:7].CN([CH:23]=[O:24])C.Cl>C1COCC1.CCCCCC.C(OCC)(=O)C>[CH2:18]([N:8]([CH2:6][CH3:7])[C:9](=[O:17])[C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][C:11]=1[CH:23]=[O:24])[CH3:19] |f:5.6|

Inputs

Step One
Name
Tetramethylethyleneamine
Quantity
8.05 mL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
41.04 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Step Three
Name
Quantity
9.28 g
Type
reactant
Smiles
C(C)N(C(C1=CC=C(C=C1)C)=O)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
7.51 mL
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 10 min at minus 78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution slowly via syringe
ADDITION
Type
ADDITION
Details
was added to the reaction mixture over 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
The reaction was stirred for 1 h at minus 78° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temp
STIRRING
Type
STIRRING
Details
stir for 12 h
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with saturated sodium bicarbonate, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was isolated by flash chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C)N(C(C1=C(C=C(C=C1)C)C=O)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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